N-Propyl-3,3,3-D3-amine hcl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3,3-trideuteriopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNUOAIJIQGACY-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of N Propyl 3,3,3 D3 Amine Hcl
Deuterium (B1214612) Incorporation Strategies for Terminal Methyl Groups in Aliphatic Chains
The selective introduction of deuterium into the terminal methyl group of an aliphatic chain is a critical step in synthesizing compounds like N-Propyl-3,3,3-D3-amine HCl. This requires synthetic methods that can specifically target the γ-position of a propyl precursor.
One effective strategy involves the reduction of a deuterated nitroalkane. The nitro group is a versatile functional group in organic synthesis that can be reduced to a primary amine. nih.govorganic-chemistry.org For the synthesis of N-Propyl-3,3,3-D3-amine, a key intermediate would be 1-nitro-3,3,3-trideuteriopropane.
Alternatively, direct H/D exchange on a precursor molecule can be achieved. For instance, the protons on the carbon adjacent to a nitro group are acidic and can be exchanged for deuterium by treatment with a deuterium source like D₂O under acidic or basic conditions. snnu.edu.cn While this is more common for α-protons, multi-step syntheses can position the nitro group appropriately for terminal deuteration strategies.
Table 1: Comparison of Reagents for Nitroalkane Reduction
| Reducing Agent | Typical Solvent | Conditions | Comments |
| Lithium aluminum deuteride (B1239839) (LiAlD₄) | Diethyl ether, THF | 0°C to reflux | Powerful, non-selective, reduces many functional groups. |
| Sodium borodeuteride (NaBD₄) | Ethanol, Methanol | 0°C to room temp | Milder than LiAlD₄, more selective. |
| Catalytic Deuteration (D₂ gas) | Ethanol, Methanol | Room temp to high pressure, with catalyst (e.g., Pt/C, Pd/C) | Requires specialized equipment for handling D₂ gas. osti.gov |
| Samarium(II) Iodide (SmI₂) / D₂O | THF | Room temperature | Mild and selective, tolerates various functional groups. researchgate.netacs.org |
Achieving selective terminal deuteration often necessitates a multi-step approach starting from a precursor where the terminal methyl group can be constructed from a deuterated reagent. nih.govuni-rostock.de A prominent strategy involves using a C3 synthon that can be converted into an amine.
One such pathway begins with a deuterated carboxylic acid, such as 3,3,3-trideuteriopropanoic acid. This acid can be synthesized and then converted to the corresponding amine. The conversion of carboxylic acids to amines can be accomplished through several classic organic reactions, including the Curtius, Hofmann, or Schmidt rearrangements. A more direct method is the reduction of the corresponding amide. For example, 3,3,3-trideuteriopropanoic acid can be converted to its amide, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield N-Propyl-3,3,3-D3-amine. epj-conferences.org
Another versatile approach uses ynamides, which can be treated with a deuterated reagent to achieve highly selective deuterium incorporation at specific positions. rsc.orgulb.ac.benih.gov For instance, reacting an appropriate ynamide with deuterated triethylsilane in the presence of an acid can yield amines with deuterium precisely at the α and/or β positions. rsc.orgulb.ac.benih.gov By designing the ynamide precursor correctly, this method can be adapted to achieve terminal deuteration.
Synthesis of N-Propyl-3,3,3-D3-amine Hydrochloride
Once the deuterated free amine is synthesized, it must be converted into its hydrochloride salt form for improved stability, handling, and purification.
The core of the synthesis is the creation of the deuterated propylamine (B44156). As discussed, two primary routes are the reduction of a deuterated nitro compound or the conversion of a deuterated carboxylic acid derivative.
Route A: From Deuterated Nitroalkane
Precursor Synthesis : Prepare 1-nitro-3,3,3-trideuteriopropane.
Reduction : Reduce the nitro group to an amine using a suitable reducing agent (e.g., LiAlH₄, catalytic hydrogenation with H₂/Pd-C). The reaction must be performed under non-deuterated conditions to avoid isotopic scrambling.
Route B: From Deuterated Carboxylic Acid
Precursor Synthesis : Prepare 3,3,3-trideuteriopropanoic acid.
Amidation : Convert the carboxylic acid to 3,3,3-trideuteriopropanamide, typically via an acid chloride intermediate followed by reaction with ammonia (B1221849).
Reduction : Reduce the amide to N-Propyl-3,3,3-D3-amine using a reagent like LiAlH₄. researchgate.net
The choice of route depends on the availability of starting materials and the desired scale of the synthesis. The reduction of amides is a common and high-yielding method for preparing amines. epj-conferences.org
Primary amines are basic and readily react with strong acids like hydrochloric acid (HCl) to form stable, often crystalline, ammonium (B1175870) salts. youtube.comualberta.ca This salt formation is a standard procedure for the isolation and purification of amines. youtube.comechemi.com
The typical procedure involves dissolving the crude N-Propyl-3,3,3-D3-amine free base in a suitable organic solvent, such as diethyl ether, ethanol, or tetrahydrofuran (B95107) (THF). echemi.com A solution of HCl in an organic solvent (e.g., HCl in diethyl ether) or gaseous HCl is then added to the amine solution, often at a reduced temperature (e.g., 0°C). youtube.comechemi.com The N-Propyl-3,3,3-D3-amine hydrochloride, being an ionic salt, is generally insoluble in nonpolar organic solvents and precipitates out of the solution. youtube.comualberta.ca
Table 2: Common Methods for Hydrochloride Salt Formation
| Method | Description | Advantages | Disadvantages |
| Gaseous HCl | HCl gas is bubbled through a solution of the amine in an anhydrous organic solvent. echemi.com | High purity of the resulting salt, avoids introducing water. | Requires specialized equipment for handling corrosive gas. |
| HCl in Organic Solvent | A solution of HCl in a solvent like diethyl ether or isopropanol (B130326) is added to the amine solution. echemi.com | Simple to perform in a standard lab setting. | The solvent for the HCl must be compatible and easily removed. |
| Aqueous HCl | Concentrated aqueous HCl is added to a solution of the amine. echemi.com | Readily available reagent. | Introduces water, which may require additional drying steps or can complicate isolation if the salt is water-soluble. echemi.comgoogle.com |
Purification of the hydrochloride salt is typically achieved by recrystallization from a suitable solvent or solvent mixture. The solid salt is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under a vacuum.
Advanced Derivatization and Functionalization of this compound
The primary amine group in N-Propyl-3,3,3-D3-amine is a versatile functional handle for further chemical modifications. While the deuterated tail acts as a stable isotopic label, the amine group retains the reactivity of a typical primary amine, allowing for a wide range of derivatization reactions. researchgate.netnih.gov
Common functionalization reactions include:
Acylation : Reaction with acyl chlorides or anhydrides to form amides. This is often used to attach the labeled propyl chain to other molecules of interest.
Alkylation : Reaction with alkyl halides to form secondary or tertiary amines. This can be used to build more complex labeled structures.
Schiff Base Formation : Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines. researchgate.net
Sulfonylation : Reaction with sulfonyl chlorides to produce stable sulfonamides. nih.gov
Carbamate Formation : Reaction with isocyanates or chloroformates to yield carbamates, which can serve as protecting groups or linkers. researchgate.net
These derivatization strategies allow the trideuterated propyl group to be incorporated into a vast array of larger molecules, such as enzyme inhibitors, drug candidates, or molecular probes, for use in pharmacokinetic or mechanistic studies. nih.gov The functionalization can be directed to create advanced, highly functionalized primary amines that are valuable in pharmaceutical chemistry. researchgate.net For instance, chemical derivatization with reagents like 4-(trifluoromethyl)benzaldehyde (B58038) can be used to quantify the presence of primary amine groups on a surface. mdpi.com
N-Acylation and Amide Bond Formation
The primary amine group of N-Propyl-3,3,3-D3-amine is a versatile nucleophile for N-acylation reactions, leading to the formation of stable amide bonds. This transformation is fundamental in medicinal chemistry and materials science for integrating the deuterated propyl motif into larger molecules. The reaction involves treating the amine with an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or an acid activated in situ with a coupling reagent.
The efficiency and selectivity of amide bond formation are critical, especially in peptide synthesis where racemization must be avoided. nih.gov Modern methods often employ coupling reagents that generate highly active intermediates, facilitating rapid and clean reactions. nih.govresearchgate.net For instance, the use of phosphonium (B103445) or uronium salts, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), has become commonplace. arkat-usa.org These reagents convert carboxylic acids into active esters that readily react with amines like N-Propyl-3,3,3-D3-amine. arkat-usa.org
In a typical procedure, the carboxylic acid is activated with the coupling reagent, and then the amine is added, often with a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the generated acid. The reaction progress can be monitored by standard chromatographic and spectroscopic techniques. The resulting N-acyl-N-propyl-3,3,3-D3-amine product incorporates the stable isotope label, which is invaluable for metabolic studies or as an internal standard in mass spectrometry-based assays.
Table 1: Common Reagents for N-Acylation of Deuterated Amines
| Reagent Class | Specific Example(s) | Role in Reaction | Reference |
|---|---|---|---|
| Coupling Reagents | BOP, PyBOP, HBTU, HATU | Activate carboxylic acids for direct amidation. | arkat-usa.org |
| Additives | HOBt, HOAt | Minimize side reactions and reduce racemization. | arkat-usa.org |
| Acylating Agents | Acyl chlorides, Anhydrides | Directly react with the amine to form an amide bond. | umich.edu |
| Carbodiimides | DCC, DIC | Mediate amide bond formation, often with an additive. | arkat-usa.orgumich.edu |
| Activating Agents | Triphosgene | Converts carboxylic acids into highly reactive acyl chlorides in situ. | nih.govresearchgate.net |
N-Alkylation Reactions and Scaffold Elaboration
N-Alkylation of this compound provides a direct route to secondary and tertiary amines, which are prevalent structures in pharmaceuticals and agrochemicals. researchgate.net This process involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide or sulfonate. The presence of deuterium at the terminal methyl group can significantly alter the metabolic profile of the resulting molecule due to the kinetic isotope effect, making this a strategic modification in drug development. researchgate.net
A general method for the synthesis of selectively deuterated amines involves the reaction of ynamides with triflic acid and a deuterated silane, although direct alkylation of the amine is more straightforward. nih.gov A common approach for alkylating primary amines is the reaction with an alkyl halide in the presence of a base to scavenge the resulting hydrohalic acid. However, this method can suffer from overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.
More controlled methods, such as reductive amination or transition metal-catalyzed N-alkylation, offer greater selectivity. google.com Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to the desired alkylated amine. Catalytic methods, often employing ruthenium or iridium complexes, can utilize alcohols as alkylating agents in what is known as a "borrowing hydrogen" or "hydrogen autotransfer" process, which is considered a green chemistry approach. researchgate.net For example, N-alkylation of an indole (B1671886) with a fully deuterated n-1-bromopropane has been demonstrated, showcasing a relevant synthetic route. atlanchimpharma.com
Table 2: Selected N-Alkylation Methodologies
| Method | Alkylating Agent | Catalyst / Reagent | Key Features | Reference |
|---|---|---|---|---|
| Direct Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, Et₃N) | Simple procedure; risk of overalkylation. | researchgate.net |
| Reductive Amination | Aldehydes, Ketones | Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) | Controlled, high-yield synthesis of secondary/tertiary amines. | |
| Hydrogen Autotransfer | Alcohols | Transition Metal Catalyst (e.g., Ru, Ir complexes) | Atom-economical, environmentally benign; uses alcohols as alkyl sources. | researchgate.net |
| Photocatalysis | Alkanols, Heavy Water | Semiconductor photocatalyst (e.g., Pd/KPCN) | Enables controlled isotope labeling using light energy. | researchgate.net |
Integration into Complex Molecular Architectures via Solid-Phase Synthesis
Solid-phase synthesis (SPS) is a powerful technique for the assembly of complex molecules like peptides and oligonucleotides, where reagents are added to a growing chain attached to an insoluble polymer support. arkat-usa.orgrsc.org N-Propyl-3,3,3-D3-amine can be incorporated into such architectures as a building block. The primary amine can be used as the initial point of attachment to a resin or as a monomer added during the synthetic sequence.
In a typical solid-phase peptide synthesis (SPPS) cycle, the N-terminal amine of the resin-bound peptide is deprotected and then coupled with the next N-protected amino acid. google.com Similarly, N-Propyl-3,3,3-D3-amine could be acylated by the C-terminus of a resin-bound peptide or, if appropriately functionalized (e.g., as a deuterated amino acid analogue), used as a monomer in the chain elongation process.
The use of deuterated building blocks in SPS is a streamlined way to produce specifically labeled complex molecules. google.com For example, a primary amine can be immobilized on a resin and then elaborated upon through sequential reactions. rsc.org This approach allows for the efficient purification of intermediates by simple filtration and washing of the resin, which is a major advantage of SPS. The final deuterated product is then cleaved from the solid support. This methodology has been used to create hybrid diketopiperazines, where primary amine submonomers are key components in the synthetic pathway. acs.org
Table 3: Steps for Integrating an Amine into a Complex Molecule via SPS
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Resin Functionalization | The amine (or another starting molecule) is covalently attached to the solid support (resin) via a linker. | To provide a solid anchor for the subsequent synthesis. | rsc.org |
| 2. Deprotection | A protecting group is removed from the resin-bound molecule to expose a reactive site (e.g., an amine). | To prepare the molecule for the addition of the next building block. | google.com |
| 3. Coupling | The next monomer (e.g., an N-protected amino acid or N-Propyl-3,3,3-D3-amine) is added with a coupling reagent to form a new bond. | To elongate the molecular chain. | arkat-usa.orgacs.org |
| 4. Washing | The resin is washed with solvents to remove excess reagents and by-products. | To purify the resin-bound product. | rsc.org |
| 5. Cleavage | The completed molecule is chemically cleaved from the resin support. | To isolate the final product in solution. | rsc.org |
| 6. Final Purification | The cleaved product is purified using standard techniques like HPLC. | To obtain the final compound with high purity. | rsc.org |
Mechanistic Elucidation Through Deuterium Labeling with N Propyl 3,3,3 D3 Amine Hcl
Kinetic Isotope Effect (KIE) Studies for Reaction Pathway Resolution
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org By comparing the reaction rate of a substrate containing hydrogen (kH) with its deuterated counterpart (kD), valuable information about the rate-determining step and the nature of the transition state can be obtained.
Primary and Secondary Deuterium (B1214612) Isotope Effects in Amine Reactions
Deuterium isotope effects are broadly categorized into two types: primary and secondary.
Primary Kinetic Isotope Effect (kH/kD > 1): A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For reactions involving the cleavage of a C-H bond, the corresponding C-D bond, being stronger, requires more energy to break. This results in a slower reaction rate for the deuterated compound, leading to a kH/kD ratio significantly greater than 1. The magnitude of the primary KIE can provide information about the symmetry of the transition state.
Secondary Kinetic Isotope Effect (kH/kD ≠ 1): A secondary KIE arises when the isotopically substituted bond is not directly involved in the bond-breaking or bond-forming events of the rate-determining step. princeton.edu These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They are often attributed to changes in hybridization or steric environment at the labeled position between the ground state and the transition state. In the case of N-Propyl-3,3,3-D3-amine HCl, observing a secondary KIE could indicate changes in the electronic or steric environment of the terminal methyl group during the reaction.
Table 1: Theoretical Kinetic Isotope Effects in Amine Reactions
| Type of KIE | Bond to Deuterium in Rate-Determining Step | Typical kH/kD Value | Implication |
|---|---|---|---|
| Primary | Broken/Formed | > 2 | C-D bond cleavage is part of the slowest step. |
| Secondary (α) | Not Broken/Formed (at reacting center) | 0.9 - 1.3 | Change in hybridization at the reacting center. |
Identification of Rate-Determining Steps and Transition States
The presence and magnitude of a KIE when using this compound can be a definitive indicator of the rate-determining step. For instance, if a reaction involving the amine exhibits a significant primary KIE, it strongly suggests that the cleavage of a C-H bond at the terminal propyl position is the slowest step in the reaction sequence. Conversely, the absence of a KIE would imply that this bond cleavage occurs in a fast step, either before or after the rate-determining step.
Furthermore, the value of the KIE can offer insights into the structure of the transition state. A maximal primary KIE is typically observed for a symmetrical transition state where the hydrogen atom is equally shared between the donor and acceptor. Asymmetrical transition states, either "early" (reactant-like) or "late" (product-like), generally exhibit smaller KIE values.
Tracing Molecular Rearrangements and Atom Transfers
The deuterium label in this compound serves as a tracer, allowing chemists to follow the fate of the terminal methyl group throughout a reaction.
Deuterium Scrambling and Exchange Phenomena
In certain reactions, deuterium atoms can migrate from their original position to other locations within the molecule or even exchange with hydrogen atoms from the solvent or other reagents. This phenomenon, known as deuterium scrambling or exchange, can provide valuable mechanistic information. For example, the observation of deuterium scrambling in the products of a reaction with this compound could indicate the presence of reversible steps or the formation of symmetrical intermediates where different C-H bonds become equivalent. One study on H/D exchange in n-propyl chains suggested that the deuterium distribution can be explained by mechanisms involving allyl intermediate formation. cardiff.ac.uk
Mapping Atom Origin in Reaction Products
By analyzing the position of the deuterium atoms in the final products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the origin of specific atoms can be unequivocally determined. If a reaction product contains the CD3 group intact, it is clear that the terminal methyl group of the starting amine has not undergone any bond-breaking events. Conversely, if the deuterium atoms are found at different positions in the product, it provides direct evidence for molecular rearrangements or fragmentation-recombination pathways.
Understanding Reactivity Profiles in Organic Transformations
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data specifically detailing the use of This compound for the mechanistic elucidation of catalytic reactions or the study of ligand-accelerated and retarded reactions involving amine substrates, as outlined in the requested article structure.
The user's request is highly specific, demanding an article focused solely on "this compound" with detailed research findings and data tables for the following sections:
Ligand-Accelerated and Retarded Reactions Involving Amine Substrates
Despite extensive searches for scholarly articles, papers, and chemical databases, no publications were found that describe the application of this specific deuterated compound in these contexts. Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the strict constraints and content requirements of the prompt.
While the principles of using deuterium labeling and kinetic isotope effects to study reaction mechanisms are well-established in organic chemistry, and the investigation of ligand effects on catalysis is a broad field of research, these concepts cannot be illustrated with specific, detailed findings for this compound due to the absence of relevant published studies.
Consequently, the generation of the requested article with the required data tables and detailed research findings is not feasible without fabricating information, which would be scientifically unsound.
Advanced Spectroscopic and Chromatographic Characterization of N Propyl 3,3,3 D3 Amine Hcl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of N-Propyl-3,3,3-D3-amine HCl, providing detailed information about the atomic arrangement and the successful incorporation of deuterium (B1214612).
¹³C NMR provides information on the carbon backbone. The carbon atom bonded to the three deuterium atoms (C3) shows a characteristic triplet in the proton-coupled spectrum due to coupling with deuterium (spin I=1). The chemical shifts of the other carbon atoms (C1 and C2) are consistent with the n-propylamine structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Data are illustrative and can vary slightly based on solvent and experimental conditions.)
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₂-NH₃⁺ (C1) | ~3.01 | Triplet (t) |
| ¹H | -CH₂- (C2) | ~1.75 | Multiplet (m) |
| ¹³C | C1 | ~42.5 | - |
| ¹³C | C2 | ~21.8 | - |
Deuterium (²H) NMR spectroscopy is employed to directly observe the deuterium nuclei, offering definitive proof of the location and extent of isotopic labeling. A single resonance in the ²H NMR spectrum confirms that deuteration has occurred specifically at the C3 position. The integration of this signal allows for the quantification of isotopic enrichment, a critical parameter for its use as an internal standard.
Two-dimensional NMR techniques provide further structural confirmation by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between the protons on C1 and C2, confirming their adjacent relationship in the propyl chain. This helps to unambiguously assign the proton signals.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms. This technique would show a cross-peak between the ¹H signal at ~3.01 ppm and the ¹³C signal at ~42.5 ppm (C1), and another between the ¹H signal at ~1.75 ppm and the ¹³C signal at ~21.8 ppm (C2), solidifying the structural assignment.
Mass Spectrometry (MS) Applications
The primary utility of this compound lies in its application in mass spectrometry-based quantitative analysis.
This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-deuterated counterpart, n-propylamine, in complex biological or environmental samples. Because it is chemically identical to the analyte, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.
However, its molecular weight is increased by three mass units due to the deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of the deuterated standard to a sample, the concentration of the unknown analyte can be accurately determined by comparing the signal intensities of the two compounds. This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the verification of its elemental formula. The measured accurate mass is compared to the theoretical calculated mass for the proposed formula (C₃H₇D₃N·HCl). A close match between the experimental and theoretical mass provides strong evidence for the correct elemental composition and confirms the successful incorporation of the three deuterium atoms.
Table 2: HRMS Data for this compound Cation
| Parameter | Value |
|---|---|
| Formula | C₃H₇D₃N⁺ |
| Theoretical Mass (Monoisotopic) | 65.1052 u |
| Measured Mass (Example) | 65.1055 u |
Elucidation of Fragmentation Pathways and Deuterium Retention
The mass spectrometric analysis of this compound offers a detailed view of its fragmentation behavior upon ionization. The presence of the three deuterium atoms on the terminal carbon serves as a distinctive label, allowing for the precise tracking of fragment ions and neutral losses. The primary fragmentation pathways are initiated by the ionization of the nitrogen atom, leading to a molecular ion [M]+•.
One of the most prominent fragmentation routes for primary amines involves the cleavage of the Cα-Cβ bond (the bond between the first and second carbon atoms of the propyl chain). This α-cleavage is a characteristic fragmentation pattern for amines and results in the formation of a stable iminium ion. In the case of this compound, this pathway would lead to the loss of an ethyl radical, which would be deuterated.
Another significant fragmentation pathway involves the loss of an alkene through a hydrogen rearrangement, a process known as a McLafferty-type rearrangement, although less common for primary amines compared to other functional groups. For this compound, this would involve the transfer of a hydrogen (or deuterium) atom to the nitrogen, followed by the elimination of propene. The position of the deuterium label allows for the investigation of the specificity of this rearrangement.
Deuterium retention is a critical aspect of these fragmentation studies. By analyzing the mass-to-charge ratio (m/z) of the resulting fragment ions, it is possible to determine whether the deuterium atoms are retained or lost during specific fragmentation events. For instance, in the α-cleavage pathway, the observation of a fragment ion with a specific m/z value corresponding to the iminium ion without the deuterated ethyl group would confirm this fragmentation route and demonstrate the retention of the deuterium label on the neutral loss.
Table 1: Predicted Fragmentation Ions of this compound
| Fragment Ion | Proposed Structure | m/z (predicted) | Deuterium Retention |
| Molecular Ion | [CD₃CH₂CH₂NH₂]⁺• | 62 | Full |
| [M-H]⁺ | [CD₃CH₂CH₂NH]⁺ | 61 | Full |
| [M-CH₃]⁺ | [CD₃CH₂CH₂]⁺ | 46 | Partial (loss of unlabeled methyl) |
| [M-C₂H₅]⁺ | [CD₃]⁺ | 18 | Full (on fragment) |
| Iminium Ion | [CH₂=NH₂]⁺ | 30 | None |
Chiroptical and Vibrational Spectroscopy
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Analysis
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, in its isolated state, it will not exhibit an ECD or VCD spectrum.
However, these techniques could become relevant if the molecule is used as a chiral derivatizing agent or if it is part of a larger, chiral molecular assembly. In such scenarios, the vibrational modes involving the deuterated propyl amine moiety could be influenced by the chiral environment, potentially giving rise to a VCD signal. The analysis of these signals could then provide insights into the conformation and intermolecular interactions of the amine within the chiral superstructure.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and providing a "fingerprint" of a molecule. The vibrational spectra of this compound are characterized by the vibrational modes of the amine group, the alkyl chain, and the carbon-deuterium bonds.
The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The hydrochloride salt formation will shift these bands to lower frequencies, appearing as broad absorptions due to the N⁺-H stretching of the ammonium (B1175870) salt. The C-H stretching vibrations of the methylene (B1212753) groups in the propyl chain are expected in the 2850-2960 cm⁻¹ region.
A key feature in the IR and Raman spectra of this compound will be the C-D stretching vibrations. The stretching modes of the C-D bonds in the CD₃ group are expected to appear in the region of 2000-2250 cm⁻¹, which is a relatively uncongested region of the spectrum, making them easily identifiable. The positions and intensities of these bands are sensitive to the local molecular environment.
The N-H bending vibrations (scissoring) of the primary amine salt are typically found around 1600-1500 cm⁻¹. The C-H bending vibrations of the alkyl chain will appear in the 1470-1350 cm⁻¹ region. The C-C stretching vibrations will be observed in the fingerprint region, typically between 800 and 1200 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) |
| N⁺-H Stretching | Ammonium Salt | 3000-3300 (broad) |
| C-H Stretching | CH₂ | 2850-2960 |
| C-D Stretching | CD₃ | 2000-2250 |
| N-H Bending | Ammonium Salt | 1500-1600 |
| C-H Bending | CH₂ | 1350-1470 |
| C-C Stretching | Alkyl Chain | 800-1200 |
Theoretical and Computational Investigations of Deuterated Propylamines
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical studies are fundamental to understanding the intrinsic properties of molecules. These methods can predict molecular geometries, electronic structures, and energies with a high degree of accuracy, offering a computational lens into the subatomic world.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry of molecules. For n-propylamine, several stable conformers exist due to rotation around the C-C and C-N bonds. High-level quantum-chemical calculations have identified five stable conformers: Tt, Tg, Gg, Gg', and Gt. The Tt conformer, where the C-C-C and C-C-N backbones are in a trans configuration, is generally found to be the most stable. acs.org
Table 1: Representative DFT Calculated Ground State Geometry for the Tt Conformer of n-Propylamine
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
|---|---|---|---|---|
| Bond Length (Å) | C1 | C2 | 1.53 | |
| Bond Length (Å) | C2 | C3 | 1.52 | |
| Bond Length (Å) | C3 | N | 1.47 | |
| Bond Angle (°) | C1 | C2 | C3 | 112.5 |
| Bond Angle (°) | C2 | C3 | N | 111.8 |
Note: This table is illustrative and based on general values for similar molecules. Specific calculated values for N-Propyl-3,3,3-D3-amine HCl would require dedicated computational studies.
Computational methods are also employed to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For N-Propyl-3,3,3-D3-amine, the most significant spectroscopic changes compared to its non-deuterated counterpart would be observed in its vibrational and NMR spectra.
The substitution of hydrogen with deuterium (B1214612) leads to a notable decrease in the vibrational frequencies of the C-D bonds compared to C-H bonds, a consequence of the increased reduced mass. Ab initio molecular orbital calculations have been used to assign the observed bands in the infrared spectra of normal and amino-deuterated n-propylamine. acs.orgresearchgate.net These studies suggest the existence of five rotational isomers. acs.orgresearchgate.net For N-Propyl-3,3,3-D3-amine, one would expect to see the characteristic C-D stretching and bending vibrations at lower wavenumbers than the corresponding C-H modes.
In terms of NMR spectroscopy, the deuterium nucleus has a different gyromagnetic ratio and spin quantum number than a proton. This results in the disappearance of the proton signal from the deuterated methyl group in the 1H NMR spectrum and the appearance of a signal in the 2H (deuterium) NMR spectrum. The chemical shift of the adjacent methylene (B1212753) group would also be slightly affected due to the isotopic effect.
Table 2: Predicted Spectroscopic Parameter Changes for N-Propyl-3,3,3-D3-amine
| Spectroscopic Technique | Parameter | Predicted Observation |
|---|---|---|
| Vibrational Spectroscopy (IR/Raman) | C-D Stretching Frequency | Lower frequency compared to C-H stretch |
| 1H NMR Spectroscopy | -CD3 Signal | Absent |
Computational Modeling of Reaction Mechanisms and Kinetics
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions and understanding their kinetics. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed picture of how a reaction proceeds.
For reactions involving propylamine (B44156), such as dehydrogenation or decomposition, computational studies using methods like DFT and Complete Basis Set (CBS-QB3) have been performed to explore different mechanistic pathways. researchgate.net These studies involve locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their energies. The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. For example, in the unimolecular decomposition of trans-propylamine, the formation of propene and ammonia (B1221849) has been identified as a significant pathway with a calculated activation energy barrier. researchgate.net
While specific studies on the reaction mechanisms of N-Propyl-3,3,3-D3-amine were not found, the general pathways are expected to be similar to those of n-propylamine. However, the activation energies may be slightly different due to the different zero-point energies of the C-D versus C-H bonds, which is the basis of the kinetic isotope effect.
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. It is a sensitive probe of the reaction mechanism, particularly the rate-determining step. A primary KIE is observed when a bond to the isotopic atom is broken or formed in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.
For N-Propyl-3,3,3-D3-amine, a secondary KIE would be expected in reactions where the C-H bonds of the methyl group are not broken in the rate-determining step. The magnitude of the KIE can be computationally simulated by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. The difference in zero-point vibrational energies between the two isotopologues in the ground state and the transition state is the primary determinant of the KIE.
Conformational Landscape Analysis and Molecular Dynamics
The biological and chemical activity of a flexible molecule like propylamine is influenced by its conformational preferences. Computational methods can be used to explore the conformational landscape and the dynamics of interconversion between different conformers.
Computational investigations of n-propylamine have revealed a rich conformational landscape with five stable conformers having relative energies within 2 kJ mol–1. acs.org The Tt conformer is the most stable, followed by the Tg conformer. acs.org The gauche conformers about the C-N axis are found to be significantly populated. researchgate.net
Exploration of Conformational Space and Energetic Minima
The conformational landscape of N-propylammonium chloride, the non-deuterated counterpart to this compound, has been a subject of both experimental and theoretical investigation. The propylammonium cation (CH₃CH₂CH₂NH₃⁺) is isoelectronic with n-butane and, like butane, exhibits rotational isomerism around the central C-C bond, leading to distinct trans (anti) and gauche conformers. unige.ch
In the trans conformation, the C-C-C-N dihedral angle is approximately 180°, resulting in a staggered arrangement that minimizes steric hindrance. In the gauche conformation, this dihedral angle is approximately 60°, leading to a closer proximity of the terminal methyl and ammonium (B1175870) groups.
A study combining Raman spectroscopy and ab initio calculations provided valuable insights into the energetic differences between these conformers for the non-deuterated N-propylammonium chloride in various solutions. unige.ch The experimental enthalpy difference (ΔH) between the gauche and trans conformers was determined to be 0.21 ± 0.13 kcal/mol in water, 0.51 ± 0.26 kcal/mol in concentrated hydrochloric acid, and 0.37 ± 0.11 kcal/mol in methanol. unige.ch These results highlight the influence of the solvent environment on the conformational equilibrium.
Theoretical calculations at the 4-31G ab initio level for the isolated N-propylammonium cation yielded a gauche-trans enthalpy difference of 0.26 kcal/mol, which shows good agreement with the experimental value obtained in dilute aqueous solution. unige.ch This suggests that the trans conformer is slightly more stable than the gauche conformer.
Table 1: Experimental and Theoretical Enthalpy Differences (ΔH) between Gauche and Trans Conformers of N-Propylammonium Chloride
| Solvent | Experimental ΔH (kcal/mol) | Theoretical ΔH (kcal/mol) (ab initio 4-31G) |
| Water | 0.21 ± 0.13 | 0.26 |
| Concentrated HCl | 0.51 ± 0.26 | - |
| Methanol | 0.37 ± 0.11 | - |
Deuteration Effects on Molecular Flexibility and Interactions
The substitution of hydrogen with deuterium at the terminal methyl group in this compound is anticipated to introduce subtle yet measurable effects on its molecular flexibility and intermolecular interactions. These effects primarily stem from the differences in mass and zero-point energy (ZPE) between protium (B1232500) (¹H) and deuterium (²H or D).
Molecular Flexibility:
Intermolecular Interactions:
The primary intermolecular interactions for this compound in a condensed phase or in solution are ionic interactions between the ammonium cation and the chloride anion, as well as hydrogen bonding between the -NH₃⁺ group and surrounding solvent molecules or anions.
Deuteration at the C3 position does not directly involve the acidic protons of the ammonium group responsible for hydrogen bonding. However, the change in vibrational modes due to deuteration can have a secondary, inductive effect on the electronic structure of the molecule. This could lead to minor alterations in the acidity of the N-H protons and, consequently, the strength of the hydrogen bonds they form.
Furthermore, the change in the vibrational frequencies of the C-D bonds compared to C-H bonds can affect the van der Waals interactions. The slightly smaller vibrational amplitude of the C-D bond can lead to a marginally smaller effective size of the deuterated methyl group, which could influence crystal packing and solvent-solute interactions. In aqueous solutions, the interaction of the deuterated propyl chain with water molecules might be subtly different from its non-deuterated counterpart, potentially affecting its hydration shell.
While direct computational data for this compound is scarce, the fundamental principles of isotope effects suggest these modifications to its molecular properties.
Research Applications of N Propyl 3,3,3 D3 Amine Hcl As a Chemical Probe and Reagent
Isotopic Tracers in Complex Organic Reaction Sequences
The primary utility of deuterium-labeled compounds like N-Propyl-3,3,3-D3-amine HCl in organic synthesis is their function as isotopic tracers. The deuterium (B1214612) atoms act as a "heavy" label that allows chemists to track the fate of the molecule or specific molecular fragments through multi-step reaction pathways. Because the mass of deuterium is twice that of protium (B1232500) (¹H), the carbon-deuterium (C-D) bond is stronger and has different vibrational frequencies than the carbon-hydrogen (C-H) bond. nih.gov This distinction makes the deuterated tag easily detectable by mass spectrometry and NMR spectroscopy.
In a complex organic reaction sequence, this compound can be introduced as a starting material or reagent. As the reaction progresses, the location and integrity of the trideuteromethyl group can be monitored in intermediates and final products. This tracking provides unambiguous evidence for proposed reaction mechanisms, helping researchers to:
Determine whether a specific bond is broken or formed.
Identify the origin of atoms in a rearranged molecular structure.
Quantify the contribution of different reaction pathways to the final product mixture.
The stability of the C-D bond ensures that the label is not easily lost through incidental chemical exchange, making it a reliable tracer for elucidating intricate molecular transformations. nih.gov
Development of Reference Standards for Advanced Analytical Methods
In the field of analytical chemistry, particularly in quantitative analysis using mass spectrometry, stable isotope-labeled compounds are considered the gold standard for internal standards. biomedres.usrepec.org this compound is ideally suited for this role in the analysis of its non-deuterated counterpart, n-propylamine, or related molecules.
When used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a known quantity of this compound is added to a sample at an early stage of preparation. biomedres.us Because its chemical and physical properties (e.g., polarity, solubility, ionization efficiency) are nearly identical to the non-deuterated analyte, it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, due to the mass difference of three daltons, the mass spectrometer can distinguish it from the target analyte.
This co-eluting, mass-differentiated standard allows for highly accurate quantification by correcting for variations in sample recovery and matrix effects that can suppress or enhance the analyte signal. The use of such deuterated standards is crucial for achieving the high accuracy and reliability required in clinical, pharmaceutical, and environmental analyses. biomedres.usrepec.org
Table 1: Properties of this compound as an Analytical Standard
| Property | Description | Advantage in Analytical Methods |
| Isotopic Enrichment | Typically ≥98 atom % D. | Provides a distinct mass signal with minimal overlap from the unlabeled analyte. |
| Chemical Purity | High purity is essential for accurate standard preparation. | Ensures that the measured response is solely from the internal standard. |
| Mass Difference | +3 Da compared to n-propylamine. | Allows for clear differentiation from the analyte in mass spectrometry. |
| Physicochemical Properties | Nearly identical to the unlabeled analog. | Ensures similar behavior during sample preparation and chromatography, leading to accurate correction for sample loss and matrix effects. |
As a Building Block for the Synthesis of Deuterium-Labeled Research Compounds
Beyond its direct use, this compound serves as a valuable deuterated building block for the synthesis of more complex molecules. researchgate.netresearchgate.net Its primary amine group is a versatile functional handle that can participate in a wide range of chemical reactions, including amidation, alkylation, and reductive amination, allowing for the strategic incorporation of the trideuteropropyl moiety into larger molecular scaffolds.
Pyrimidine-based compounds are of significant interest in medicinal chemistry and chemical biology due to their presence in nucleic acids and their roles as enzyme inhibitors and receptor modulators. This compound can be used to synthesize deuterated pyrimidine (B1678525) derivatives. For instance, it can be reacted with a suitably functionalized pyrimidine core to introduce the deuterated n-propyl group. The resulting labeled pyrimidine can be used in metabolic studies to investigate how the n-propyl substituent is modified by enzymes, leveraging the kinetic isotope effect to slow down metabolic degradation at the labeled site. acs.org
Fluorenone and its derivatives are important scaffolds in materials science and medicinal chemistry. By incorporating an N-propylamine side chain, these molecules can be tailored to interact with biological targets. Using this compound in the synthesis allows for the creation of labeled fluorenone analogs. These labeled probes are useful in binding assays and biophysical studies to precisely measure ligand-receptor interactions without altering the fundamental stereoelectronic properties of the molecule.
Design of Chemical Probes for Molecular Recognition Studies
The strategic placement of deuterium atoms can serve as a subtle yet powerful probe for studying molecular recognition. The physical differences between C-H and C-D bonds, although small, can influence intermolecular interactions such as hydrogen bonding and van der Waals forces, which are critical for a ligand binding to its biological target.
In many drug molecules, flexible alkyl chains, or "linkers," connect different parts of the molecule and play a crucial role in positioning the key binding motifs within the target's active site. nih.gov The n-propyl group of this compound can function as such a linker when incorporated into a larger ligand.
Deuterating this linker can influence the conformational preferences and vibrational dynamics of the chain. This change can, in turn, affect the binding affinity (enthalpy and entropy) of the ligand for its receptor. By comparing the binding of the deuterated ligand with its non-deuterated version, researchers can gain insight into the role of the linker in the binding process. This "deuterium isotope effect on binding" can reveal whether the linker is tightly constrained or conformationally mobile within the binding pocket, providing valuable information for rational drug design.
Table 2: Summary of Research Applications
| Application Area | Specific Use | Purpose |
| Mechanistic Chemistry | Isotopic Tracer | To track molecular fragments through complex reaction pathways and elucidate reaction mechanisms. |
| Analytical Chemistry | Internal Standard (LC-MS/MS) | To provide highly accurate and precise quantification of target analytes by correcting for experimental variability. biomedres.usrepec.org |
| Synthetic Chemistry | Deuterated Building Block | To synthesize complex, isotopically labeled molecules like pyrimidine and fluorenone derivatives for further study. researchgate.net |
| Molecular Pharmacology | Chemical Probe | To investigate the subtle effects of isotopic substitution on ligand-target binding interactions and conformational dynamics. |
Applications in Proteomics and Metabolomics Research as Labeled Substrates or Standards
The primary application of this compound in proteomics and metabolomics centers on its role as an internal standard in quantitative mass spectrometry. The incorporation of deuterium atoms results in a compound that is chemically identical to its non-deuterated counterpart but has a distinct, higher mass. This property is crucial for correcting variations that can occur during sample preparation, chromatography, and mass spectrometric detection.
In complex biological samples, matrix effects can significantly impact the ionization efficiency of an analyte, leading to either suppression or enhancement of its signal. By adding a known amount of the deuterated standard to the sample at an early stage of the workflow, any variations in the analytical process will affect both the analyte and the standard to a similar degree. Consequently, the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard provides a much more accurate and precise measure of the analyte's concentration than relying on the absolute signal intensity alone.
Key Principles of Using this compound as an Internal Standard:
| Principle | Description |
| Co-elution | The deuterated standard and the native analyte exhibit nearly identical chromatographic behavior, ensuring they elute at the same time. |
| Co-ionization | Both compounds experience similar ionization efficiencies in the mass spectrometer's ion source. |
| Mass Differentiation | The mass difference allows for their distinct detection and quantification by the mass spectrometer. |
| Correction for Variability | The ratio of the analyte to the internal standard corrects for sample loss during preparation and fluctuations in instrument performance. |
In metabolomics , the analysis of small molecules such as amino acids and biogenic amines often benefits from chemical derivatization to improve their chromatographic properties and detection sensitivity. This compound can be used to create a deuterated derivatizing agent. When this deuterated agent is used to derivatize a set of standards, and the non-deuterated version is used for the experimental samples, it allows for accurate relative quantification.
Alternatively, and more directly, this compound can serve as an internal standard for the quantification of endogenous n-propylamine or other structurally similar short-chain primary amines. These compounds play roles in various biological processes, and their accurate measurement is crucial for understanding metabolic pathways and disease states.
Illustrative Application in a Targeted Metabolomics Assay:
While specific research findings for this compound are not extensively documented, a hypothetical targeted analysis of n-propylamine in a biological fluid would involve the following steps:
Sample Preparation: A known concentration of this compound is spiked into the biological sample (e.g., plasma, urine).
Extraction: The amines are extracted from the sample matrix.
Derivatization (Optional): The extracted amines may be derivatized to enhance their volatility for gas chromatography or improve their ionization for liquid chromatography-mass spectrometry.
LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry. The mass spectrometer is set to monitor specific mass transitions for both the endogenous n-propylamine and the deuterated internal standard.
The resulting data would allow for the creation of a calibration curve and the precise quantification of n-propylamine in the sample, with the internal standard correcting for any analytical variability.
Hypothetical Quantitative Data for n-Propylamine Analysis:
| Sample ID | Endogenous n-Propylamine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | 0 | 550,000 | 0.000 | 0.0 |
| Cal 1 | 5,600 | 545,000 | 0.010 | 1.0 |
| Cal 2 | 27,800 | 552,000 | 0.050 | 5.0 |
| Cal 3 | 54,900 | 548,000 | 0.100 | 10.0 |
| Sample A | 38,500 | 551,000 | 0.070 | 7.0 |
| Sample B | 66,500 | 549,000 | 0.121 | 12.1 |
Q & A
Q. How can the chemical structure and isotopic composition of N-Propyl-3,3,3-D3-amine HCl be experimentally validated?
To confirm the structure and deuterium labeling, use high-resolution mass spectrometry (HRMS) to verify the molecular weight (98.59 g/mol for the HCl salt) and isotopic pattern . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the absence of proton signals at the deuterated C3 position. For example, the CD3 group in the propyl chain will show no peaks in ¹H NMR, while residual protons (if any) can be quantified via integration .
Q. What synthetic methodologies are recommended for preparing deuterated amines like this compound?
Deuterated amines are typically synthesized via H/D exchange reactions using deuterated reagents (e.g., D2O or deuterated acids). For this compound, a common route involves reacting deuterated propylamine (CD3CH2CH2NH2) with HCl gas in anhydrous conditions. Purification via recrystallization or column chromatography ensures >99 atom% deuterium enrichment .
Q. What analytical techniques are critical for assessing purity and isotopic enrichment?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies isotopic purity (e.g., 99 atom% D in the CD3 group) and detects impurities .
- Isotope Ratio Mass Spectrometry (IRMS) : Validates deuterium incorporation levels.
- Elemental Analysis : Confirms stoichiometry (C3H7ClD3N) .
Advanced Research Questions
Q. How do deuterium isotope effects influence kinetic studies involving this compound in enzymatic or receptor-binding assays?
Deuterium labeling alters bond vibration energies, potentially affecting reaction rates (kinetic isotope effects ). For example, in dopamine receptor binding assays (e.g., D2/D3 receptors), deuterated analogs may exhibit altered binding affinities due to steric or electronic changes. Use time-resolved fluorescence anisotropy or surface plasmon resonance (SPR) to compare binding kinetics between deuterated and non-deuterated compounds . Computational modeling (e.g., density functional theory, DFT) can predict isotope effects by comparing energy barriers for H/D-substituted intermediates .
Q. How can researchers optimize controlled-release formulations using deuterated amine derivatives?
Deuterated compounds may alter drug release kinetics due to changes in hydrophobicity. Use Box-Behnken experimental design to test variables like polymer matrix composition, pH, and deuterium content. Monitor release profiles via HPLC and model data using tools like the Korsmeyer-Peppas equation to identify deuterium-dependent diffusion mechanisms .
Q. How should researchers address contradictions in computational vs. experimental data for deuterated compounds?
Discrepancies often arise from incomplete functional parameterization in DFT models. For example, hybrid functionals (e.g., B3LYP) may underestimate non-covalent interactions in deuterated systems. Validate computational predictions by:
Q. What protocols ensure stability of this compound under varying experimental conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH Stability : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25–40°C, monitoring degradation via LC-MS.
- Light Sensitivity : Store in amber vials at 0–6°C to prevent photolytic cleavage of C-D bonds .
Q. How can computational modeling improve the design of deuterated analogs for mechanistic studies?
- Density Functional Theory (DFT) : Use B3LYP/6-31+G(d,p) to optimize geometries and calculate electrostatic potential maps for hydrogen-bonding interactions.
- Molecular Docking : Compare binding poses of deuterated vs. non-deuterated ligands in receptor active sites (e.g., dopamine D3 receptor) using AutoDock Vina.
- Isotope Effect Prediction : Apply the Bigeleisen equation to estimate equilibrium isotope effects (EIEs) in proton-transfer reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
